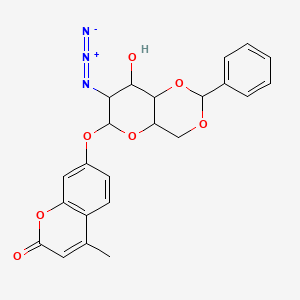

4-Methylumbelliferyl2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylumbelliferyl-2-Azido-2-desoxy-4,6-O-phenylmethylen-alpha-D-galactopyranosid ist ein fluorogenes Substrat, das mit β-D-Galaktosidase reagiert, um Licht zu erzeugen . Diese Verbindung wird in der biochemischen Forschung häufig eingesetzt, insbesondere in den Bereichen Diagnostik und Konjugatproduktion .

Vorbereitungsmethoden

Die Synthese von 4-Methylumbelliferyl-2-Azido-2-desoxy-4,6-O-phenylmethylen-alpha-D-galactopyranosid umfasst mehrere Schritte. Das Ausgangsmaterial ist typischerweise 4-Methylumbelliferon, das einer Reihe von chemischen Reaktionen unterzogen wird, einschließlich Azidierung und Glykosylierung, um das Endprodukt zu bilden . Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern . Industrielle Produktionsverfahren ähneln diesen, werden aber im Maßstab vergrößert, um größere Mengen der Verbindung herzustellen .

Chemische Reaktionsanalyse

4-Methylumbelliferyl-2-Azido-2-desoxy-4,6-O-phenylmethylen-alpha-D-galactopyranosid unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid erleichtert werden.

Reduktion: Die Azidogruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid zu einem Amin reduziert werden.

Substitution: Die Azidogruppe kann mit anderen funktionellen Gruppen substituiert werden, indem geeignete Reagenzien verwendet werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und bestimmte Temperatur- und Druckbedingungen . Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.

Analyse Chemischer Reaktionen

4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside undergoes several types of chemical reactions:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: The azido group can be reduced to an amine using reducing agents like sodium borohydride.

Substitution: The azido group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Methylumbelliferyl-2-Azido-2-desoxy-4,6-O-phenylmethylen-alpha-D-galactopyranosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als fluorogenes Substrat in verschiedenen chemischen Assays eingesetzt.

Biologie: Bei der Untersuchung der Enzymkinematik und -mechanismen eingesetzt.

Medizin: In diagnostischen Tests eingesetzt, um das Vorhandensein bestimmter Enzyme nachzuweisen.

Industrie: Bei der Herstellung von Diagnostika und anderen biochemischen Produkten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-Methylumbelliferyl-2-Azido-2-desoxy-4,6-O-phenylmethylen-alpha-D-galactopyranosid beinhaltet seine Wechselwirkung mit β-D-Galaktosidase. Wenn das Enzym die glykosidische Bindung spaltet, wird 4-Methylumbelliferon freigesetzt, das unter UV-Licht fluoresziert . Diese Fluoreszenz kann gemessen werden, um die Aktivität des Enzyms zu bestimmen, was es zu einem wertvollen Werkzeug in biochemischen Assays macht .

Wirkmechanismus

The mechanism of action of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside involves its interaction with beta D-galactosidase. When the enzyme cleaves the glycosidic bond, it releases 4-Methylumbelliferone, which fluoresces under UV light . This fluorescence can be measured to determine the activity of the enzyme, making it a valuable tool in biochemical assays .

Vergleich Mit ähnlichen Verbindungen

4-Methylumbelliferyl-2-Azido-2-desoxy-4,6-O-phenylmethylen-alpha-D-galactopyranosid ist aufgrund seiner Azidogruppe einzigartig, die spezifische chemische Modifikationen ermöglicht. Zu ähnlichen Verbindungen gehören:

4-Methylumbelliferyl-β-D-galactopyranosid: Fehlt die Azidogruppe und wird in ähnlichen Anwendungen eingesetzt, jedoch ohne die Möglichkeit weiterer chemischer Modifikationen.

4-Methylumbelliferyl-alpha-D-galactopyranosid: Ähnliche Struktur, aber unterschiedliche glykosidische Verknüpfung, die ihre Wechselwirkung mit Enzymen beeinflusst.

Diese Vergleiche heben die einzigartigen Eigenschaften von 4-Methylumbelliferyl-2-Azido-2-desoxy-4,6-O-phenylmethylen-alpha-D-galactopyranosid hervor, insbesondere seine Vielseitigkeit in Bezug auf chemische Modifikationen und Anwendungen .

Biologische Aktivität

4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside (often abbreviated as 4-MU-azido-galactoside) is a synthetic compound derived from the galactose sugar moiety. This compound has garnered attention in biochemical research due to its potential applications in glycosidase activity assays and its role as a substrate for various enzymes. Understanding its biological activity is crucial for its effective application in research and therapeutic contexts.

- Molecular Formula : C37H39N3O16

- Molecular Weight : 749.71 g/mol

- CAS Number : 1147438-61-6

Structure

The structure of 4-MU-azido-galactoside includes:

- A 4-Methylumbelliferyl group, which is a fluorescent marker.

- An azido group that can participate in click chemistry, making it useful for labeling and visualization in biological assays.

- A galactopyranoside unit that serves as a substrate for glycosidases.

Enzymatic Activity

4-MU-azido-galactoside has been primarily studied for its interactions with glycosidases. The biological activity can be summarized as follows:

- Glycosidase Substrate : This compound acts as a substrate for various glycosidases, which hydrolyze the glycosidic bond, releasing the fluorescent 4-methylumbelliferone (4-MU). The fluorescence can be quantitatively measured, allowing researchers to assess enzyme activity.

- Fluorescence Properties : Upon enzymatic cleavage, the released 4-MU exhibits strong fluorescence, which can be detected using standard fluorescence spectrophotometry. This property is exploited in enzyme assays to monitor enzyme kinetics.

- Inhibition Studies : Preliminary studies suggest that modifications to the azido group may affect the inhibitory properties of the compound against specific glycosidases. Further research is needed to elucidate these interactions.

Case Studies

- Glycosidase Activity Assays : In a study assessing various glycosidases, 4-MU-azido-galactoside was used to measure enzyme kinetics. The results indicated that the compound is effectively hydrolyzed by beta-galactosidase, with a significant increase in fluorescence correlating with enzyme concentration.

- Substrate Specificity : Research has shown that different glycosidases exhibit varying degrees of activity towards 4-MU-azido-galactoside. For instance, beta-glucosidase showed minimal activity compared to beta-galactosidase, highlighting the importance of substrate specificity in enzymatic reactions.

Summary of Findings

| Study | Objective | Key Findings |

|---|---|---|

| Study 1 | Evaluate enzymatic hydrolysis | Confirmed that beta-galactosidase efficiently hydrolyzes 4-MU-azido-galactoside, releasing 4-MU |

| Study 2 | Assess fluorescence properties | Demonstrated strong fluorescence upon cleavage, suitable for enzyme activity monitoring |

| Study 3 | Investigate inhibitory effects | Found that modifications to the azido group alter inhibitory effects on certain glycosidases |

Potential Applications

- Enzyme Activity Monitoring : Due to its fluorescent properties, this compound is ideal for real-time monitoring of glycosidase activities in various biological samples.

- Bioconjugation : The azido group enables bioconjugation through click chemistry, allowing for tagging biomolecules for imaging and tracking within cells.

- Therapeutic Development : Understanding the interactions of this compound with glycosidases may lead to the development of novel inhibitors or drugs targeting specific pathways in diseases such as cancer or metabolic disorders.

Eigenschaften

Molekularformel |

C23H21N3O7 |

|---|---|

Molekulargewicht |

451.4 g/mol |

IUPAC-Name |

7-[(7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-4-methylchromen-2-one |

InChI |

InChI=1S/C23H21N3O7/c1-12-9-18(27)31-16-10-14(7-8-15(12)16)30-23-19(25-26-24)20(28)21-17(32-23)11-29-22(33-21)13-5-3-2-4-6-13/h2-10,17,19-23,28H,11H2,1H3 |

InChI-Schlüssel |

MYWUUBHOPGUEKN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.